Perrhenate

Description

Properties

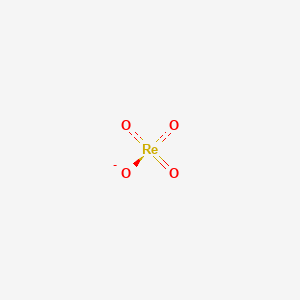

IUPAC Name |

oxido(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Re/q;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWXHJFQOFOBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Re- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092105-66-2 | |

| Record name | Rhenate (Re(OH)O3sup(1-)), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092105662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Ammonium Perrhenate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the core physical properties of ammonium perrhenate (NH₄ReO₄), a compound of significant interest in catalysis, materials science, and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its key characteristics, the experimental methodologies for their determination, and a summary of quantitative data.

Core Physical Properties

Ammonium this compound is a white, crystalline solid.[1][2][3][4] It is the most common commercially traded form of rhenium.[4][5] A summary of its key physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | NH₄ReO₄ |

| Molecular Weight | 268.24 g/mol [1][2][3][6] |

| Appearance | White crystalline powder or crystals[1][2][3] |

| Density | 3.97 g/cm³ at 25 °C[2][5][6] |

| Melting Point | Decomposes at approximately 365 °C[3][7][8] |

| Crystal Structure | Tetragonal, Scheelite type[4][5] |

Solubility Profile

Ammonium this compound is soluble in water and ethanol.[2][5] Its solubility in water increases significantly with temperature, a crucial factor for its purification via recrystallization.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 0 | 2.8[5] |

| 20 | 6.2[4][5] |

| 40 | 12.0[5] |

| 60 | 20.7[5] |

| 80 | 32.3[5] |

| 90 | 39.1[5] |

Thermal Decomposition

The thermal decomposition of ammonium this compound is a critical aspect of its chemistry, particularly in the production of rhenium metal and its oxides. The decomposition process is complex and dependent on the surrounding atmosphere.

In an inert atmosphere, decomposition begins around 200-250 °C and proceeds through the formation of various rhenium oxides.[5] When heated in a sealed tube to 500 °C, it decomposes to rhenium dioxide (ReO₂), nitrogen (N₂), and water (H₂O).[5] At approximately 365 °C, it decomposes into rhenium heptoxide (Re₂O₇), ammonia (NH₃), and water.[8]

Experimental Protocols

Determination of Aqueous Solubility (Isothermal Method)

The solubility of ammonium this compound in water at various temperatures can be determined using the isothermal equilibrium method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of ammonium this compound is added to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is continuously agitated at a constant, specific temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the measurement temperature to avoid precipitation. The sample is immediately filtered through a fine-pore filter to remove any undissolved solids.

-

Concentration Analysis: The concentration of ammonium this compound in the clear filtrate is determined. This can be achieved through gravimetric analysis (evaporating the solvent and weighing the residue) or by spectroscopic methods.

-

Repeatability: The experiment is repeated at different temperatures to construct a solubility curve.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is employed to study the thermal stability and decomposition behavior of ammonium this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of ammonium this compound (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with a specific atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies) at a controlled flow rate.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition events, as well as the percentage of mass loss at each stage.

Crystal Structure Determination (Powder X-ray Diffraction - XRD)

The crystal structure of ammonium this compound is determined using powder X-ray diffraction.

Methodology:

-

Sample Preparation: A finely ground powder of ammonium this compound is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to a database of known diffraction patterns (such as the Powder Diffraction File) to confirm the phase identity.

-

Unit Cell Refinement: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, α, β, γ) of the crystal lattice. For ammonium this compound, this reveals a tetragonal crystal system.

-

Structure Solution and Refinement: For a more detailed structural analysis, the intensities of the diffraction peaks can be used to determine the positions of the atoms within the unit cell.

References

- 1. Determination of the solubility of inorganic salts by headspace gas chromatography [pubmed.ncbi.nlm.nih.gov]

- 2. Investigations of the Density and Solubility of Ammonium this compound and Potassium this compound Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Ammonium this compound - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ammonium this compound | H4N.O4Re | CID 3084163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A new method for determining the solubility of salts in aqueous solutions at elevated temperatures [pubs.usgs.gov]

- 8. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Crystal Structure of Benzotriazolium Perrhenate

This technical guide provides a comprehensive overview of the crystal structure of benzotriazolium perrhenate (C₆H₆N₃[ReO₄]), targeting researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for its synthesis and characterization, and key structural features.

Crystal Structure and Properties

Benzotriazolium this compound crystallizes in the monoclinic space group P2₁/c.[1][2][3][4][5] The structure of this salt is stabilized by hydrogen bonds.[1][2][4] The compound presents as white, needle-like crystals that are stable in air and can be stored for months without noticeable decomposition.[1][2][4]

The this compound ([ReO₄]⁻) anions in the crystal structure are slightly distorted tetrahedra.[1][2][4] These anions form chains along the crystallographic b-axis through van der Waals interactions between neighboring rhenium and oxygen atoms (Re—O1···Re—O1).[1][2][4]

Crystallographic Data

The crystallographic parameters for benzotriazolium this compound have been determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Empirical Formula | C₆H₆N₃O₄Re |

| Formula Weight | 370.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.854(2) |

| b (Å) | 4.9121(8) |

| c (Å) | 14.819(2) |

Table 1: Crystallographic data for benzotriazolium this compound.[1][2][3][4][5][6]

Selected Bond Lengths and Angles

The geometry of the this compound anion deviates slightly from a perfect tetrahedron.[6]

| Bond | Length (Å) |

| Re—O1 | 1.7245(3) |

| Re—O2 | 1.7295(3) |

| Re—O3 | 1.7401(2) |

| Re—O4 | 1.7384(2) |

| Average | 1.7331 |

Table 2: Re—O bond lengths in benzotriazolium this compound.[6]

| Angle | Degree (°) |

| O1—Re—O2 | 109.5 (approx.) |

| O—Re—O (range) | 108.207(6) - 111.316(6) |

Table 3: O—Re—O bond angles in benzotriazolium this compound, indicating a distorted tetrahedral geometry.[6]

Experimental Protocols

The synthesis of benzotriazolium this compound is achieved through a metathesis reaction involving ammonium this compound (NH₄[ReO₄]) and 1H-benzotriazole (C₆H₅N₃) in a dilute hydrochloric acid solution (0.5 M HCl).[6]

Procedure:

-

Dissolve ammonium this compound and 1H-benzotriazole in 0.5 M HCl.

-

The resulting benzotriazolium this compound salt precipitates from the solution.

-

Single crystals suitable for X-ray diffraction can be grown by dissolving the salt in methanol and allowing for slow evaporation at 4 °C.[6] Alternatively, single crystals can be obtained from water (over 7 days) or isopropanol (over 2 days) by slow evaporation at room temperature.[6]

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation and Data Collection:

-

Instrument: Bruker Apex II with Mo−Kα radiation (λ = 0.71073 Å).[6]

-

Temperature: The crystal is maintained at 100 K using an Oxford nitrogen cryostream.[6]

-

Data Collection: The crystal is mounted in Paratone® oil on a Kapton mount. Data reduction is performed using the Apex III software suite.[6]

Structure Solution and Refinement:

-

Phasing and Refinement: Intrinsic phasing and structural refinement are carried out using SHELXT and OLEX II with the SHELXL software package.[6]

-

Hydrogen Atoms: The positions of hydrogen atoms are calculated using a "riding model".[6]

Beyond single-crystal X-ray diffraction, the following techniques are utilized for characterization:

-

Powder X-ray Diffraction (PXRD): Confirms the phase purity of the bulk material.[1][2]

-

Scanning Electron Microscopy (SEM): Used to study the morphology of the crystals, which are observed to be rod-like or needle-like.[1][2]

-

Energy-Dispersive X-ray (EDX) Spectroscopy: Confirms the elemental composition of the material.[1][7]

-

Thermal Analysis (TGA/DSC): The thermal behavior of the salt has been studied, revealing a two-stage decomposition process under an argon atmosphere.[1][2][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR measurements are consistent with the presence of the benzotriazolium cation.[3][4]

-

UV-Visible Spectroscopy: The electronic absorption spectra show a dependency on the solvent, which has been correlated with the different benzotriazole species present in solution.[3][6]

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from synthesis to structural and thermal characterization of benzotriazolium this compound.

Caption: Synthesis and characterization workflow for benzotriazolium this compound.

References

- 1. Thermal Analysis of Benzotriazolium this compound and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation and characterization of benzotriazolium this compound (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. "Preparation and Characterization of Benzotriazolium this compound" by James Louis-Jean, Harry Jang et al. [oasis.library.unlv.edu]

- 6. osti.gov [osti.gov]

- 7. Thermal Analysis of Benzotriazolium this compound and Its Implication to Rhenium Metal - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Cobalt(III) Perrhenate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of cobalt(III) perrhenate complexes. Cobalt complexes are of significant interest in various fields, including materials science and medicine, due to their diverse coordination chemistry and redox properties. The incorporation of the this compound anion (ReO₄⁻) introduces unique structural and potentially therapeutic characteristics. This document details the experimental protocols for the synthesis of several cobalt(III) ammine this compound complexes and summarizes their key structural and spectroscopic properties.

Synthesis of Cobalt(III) this compound Complexes

The synthesis of cobalt(III) this compound complexes typically involves the reaction of a stable cobalt(III) precursor complex, such as a chloride or nitrate salt, with a soluble this compound salt, like sodium this compound (NaReO₄). The choice of ligands coordinated to the cobalt(III) center, such as ammonia (NH₃) or ethylenediamine (en), plays a crucial role in the structure and properties of the final product.

Experimental Protocols

Detailed methodologies for the synthesis of four distinct cobalt(III) ammine this compound complexes are provided below. These protocols are based on established literature procedures.[1]

Starting Materials:

-

Sodium this compound (NaReO₄) (chemically pure)

-

[Co(NH₃)₆]Cl₃

-

[Co(en)₃]Cl₃

-

[Co(NH₃)₅Cl]Cl₂

-

--INVALID-LINK--₃

Synthesis of --INVALID-LINK--₃·2H₂O (I): A solution of 0.15 mmol of NaReO₄ in a minimal amount of water is added to a solution of 0.05 mmol of [Co(NH₃)₆]Cl₃ in water. The resulting precipitate is filtered, washed with a small amount of cold water, and dried in air.

Synthesis of --INVALID-LINK--₃ (II): A solution containing 0.15 mmol of NaReO₄ and 0.05 mmol of [Co(en)₃]Cl₃ is prepared in a 0.1 M aqueous solution. The mixture is allowed to stand, and the resulting crystals are collected by filtration and air-dried.[1]

Synthesis of --INVALID-LINK--₃·2H₂O (III) and --INVALID-LINK--₂·0.5H₂O (IV): A U-shaped tube is utilized for the synthesis. One end of the tube is filled with an aqueous solution of [Co(NH₃)₅Cl]Cl₂ (0.20 mmol in 20 ml of diluted water), and the other end is filled with a solution of NaReO₄ (0.41 mmol). Crystals of both --INVALID-LINK--₂·0.5H₂O (IV) and --INVALID-LINK--₃·2H₂O (III) form over a period of three days and are subsequently separated.[1]

Below is a visual representation of the general synthesis workflow.

Caption: General synthesis workflow.

Characterization of Cobalt(III) this compound Complexes

The synthesized complexes are characterized using a variety of analytical techniques to determine their structure, composition, and properties. Key methods include single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-visible (UV-Vis) spectroscopy, and thermal analysis.

Crystallographic Data

Single-crystal X-ray diffraction provides precise information about the atomic arrangement within the crystal lattice, including bond lengths and angles. The crystallographic data for the four synthesized cobalt(III) this compound complexes are summarized in the table below.[1]

| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| I : --INVALID-LINK--₃·2H₂O | C₀H₂₂CoN₆O₁₄Re₃ | Monoclinic | C2/c | 9.9797(3) | 12.6994(3) | 14.7415(4) | 90 | 102.870(1) | 90 |

| II : --INVALID-LINK--₃ | C₆H₂₄CoN₆O₁₂Re₃ | Triclinic | P1 | 8.0615(3) | 8.4483(4) | 8.8267(4) | 61.923(2) | 89.552(2) | 72.295(2) |

| III : --INVALID-LINK--₃·2H₂O | C₀H₂₁CoN₅O₁₅Re₃ | Monoclinic | P2₁/n | 8.0086(4) | 12.9839(6) | 17.5122(7) | 90 | 91.858(1) | 90 |

| IV : --INVALID-LINK--₂·0.5H₂O | C₀H₁₆ClCoN₅O₈.₅Re₂ | Orthorhombic | Cmc2₁ | 14.9446(3) | 14.6562(4) | 12.2434(4) | 90 | 90 | 90 |

Data sourced from a 2025 publication on the synthesis and structure of Co(III) complex salts with the this compound anion.[1]

Spectroscopic and Thermal Analysis

Spectroscopic techniques provide insights into the bonding and electronic structure of the complexes, while thermal analysis reveals their stability and decomposition behavior.

-

Infrared (IR) Spectroscopy: IR spectra are used to identify the characteristic vibrational frequencies of the ligands (e.g., N-H stretches in ammine and ethylenediamine ligands) and the this compound anion (Re-O stretches).

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of cobalt(III) complexes are characterized by d-d electronic transitions, which are sensitive to the ligand field environment around the cobalt center. For instance, hexaamminecobalt(III) chloride exhibits transitions at approximately 341 nm and 475 nm.[2]

-

Thermal Analysis (TG/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) show that cobalt(III) ammine complexes can decompose at relatively low temperatures to form cobalt oxides. For example, --INVALID-LINK--₃ decomposes to Co₃O₄ nanoparticles at 175 °C.[3] The thermal decomposition of [Carbonatotetraamminecobalt(III)] iodide involves an initial oxidation of the iodide ion by the Co(III) center.[4]

The characterization workflow is depicted in the following diagram.

Caption: Characterization workflow.

Relevance to Drug Development

Cobalt complexes have emerged as a versatile platform for the development of novel therapeutic agents.[5][6] The unique properties of cobalt, such as its ability to exist in multiple oxidation states and adopt various coordination geometries, can be exploited for drug design.

Key Concepts in Cobalt-Based Drug Development:

-

Bioreductive Activation: Inert Co(III) complexes can be designed to be reduced to labile Co(II) complexes under the hypoxic (low oxygen) conditions often found in solid tumors. This selective activation can lead to the release of a cytotoxic ligand at the target site.[5]

-

Inhibition of Proteins: Cobalt complexes can be designed to inhibit the function of specific proteins involved in disease pathways.

-

Modification of Drug Activity: Coordination to a cobalt center can alter the pharmacokinetic and pharmacodynamic properties of an organic drug molecule.

The incorporation of the this compound anion into cobalt(III) complexes could offer new avenues for therapeutic design. Rhenium compounds, including this compound, are known to have applications in nuclear medicine and radiotherapy. The combination of a biologically active cobalt center with a radiotherapeutically relevant anion could lead to the development of novel theranostic agents.

The logical relationship for the potential application of these complexes in drug development is illustrated below.

Caption: Role in drug development.

Further research is warranted to explore the biological activity of cobalt(III) this compound complexes and to fully elucidate their potential as therapeutic agents. This guide provides a foundational understanding of their synthesis and characterization to support such future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Characterization of Cobalt Oxide Nanoparticles Prepared by the Thermal Decomposition of [Co(NH3)5(H2O)](NO3)3 Complex and Study of Their Photocatalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discover.library.noaa.gov [discover.library.noaa.gov]

An In-depth Technical Guide to the Thermodynamic Data for Potassium Perrhenate Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the solubility of potassium perrhenate (KReO₄). The information compiled herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and related fields where the physicochemical properties of this compound salts are of interest. This document presents quantitative solubility data, details the experimental protocols for its determination, and explores the thermodynamic parameters governing the dissolution process.

Thermodynamic Data Summary

The dissolution of potassium this compound in water is an endothermic process, meaning its solubility increases with temperature. The key thermodynamic parameters governing this process are the standard enthalpy change (ΔH°), the standard entropy change (ΔS°), and the standard Gibbs free energy change (ΔG°) of solution. These parameters are intrinsically linked to the solubility product constant (Ksp).

The relationship between these thermodynamic quantities is described by the following equations:

ΔG° = -RTln(Ksp)

ΔG° = ΔH° - TΔS°

where:

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

A summary of the available quantitative data for the solubility and thermodynamic properties of potassium this compound is presented in the tables below.

Table 1: Solubility of Potassium this compound in Water at Various Temperatures

| Temperature (°C) | Temperature (K) | Solubility ( g/100g H₂O) | Molar Solubility (mol/L) | Solubility Product Constant (Ksp) |

| 10 | 283.15 | 0.89 | 0.0308 | 9.49 x 10⁻⁴ |

| 20 | 293.15 | 1.12 | 0.0388 | 1.51 x 10⁻³ |

| 25 | 298.15 | 1.21 | 0.0418 | 1.75 x 10⁻³ |

| 30 | 303.15 | 1.58 | 0.0547 | 2.99 x 10⁻³ |

| 40 | 313.15 | 2.20 | 0.0762 | 5.81 x 10⁻³ |

| 50 | 323.15 | 3.05 | 0.1056 | 1.11 x 10⁻² |

| 60 | 333.15 | 4.18 | 0.1448 | 2.10 x 10⁻² |

Note: Molar solubility and Ksp values were calculated from the solubility data presented in "Investigations of the Density and Solubility of Ammonium this compound and Potassium this compound Aqueous Solutions."

Table 2: Standard Thermodynamic Parameters for the Dissolution of Potassium this compound at 298.15 K (25 °C)

| Thermodynamic Parameter | Value | Units |

| Standard Enthalpy of Solution (ΔH°) | 49.8 | kJ/mol |

| Standard Entropy of Solution (ΔS°) | 103.5 | J/(mol·K) |

| Standard Gibbs Free Energy of Solution (ΔG°) | 18.9 | kJ/mol |

Note: ΔH° and ΔS° were determined from the temperature dependence of the Ksp values using the van 't Hoff equation. ΔG° was calculated using the equation ΔG° = ΔH° - TΔS°.

Table 3: Standard Thermodynamic Properties of Formation

| Species | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) | Standard Molar Entropy (S°) (J/(mol·K)) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) |

| KReO₄(s) | -1090.3 | 164.7 | -983.2 |

| K⁺(aq) | -252.4 | 102.5 | -283.3 |

| ReO₄⁻(aq) | -883.7 | 199.0 | -767.4 |

Note: Data for KReO₄(s) and its constituent ions are compiled from various thermodynamic databases and research articles.

Experimental Protocols

The accurate determination of thermodynamic data relies on precise and well-defined experimental methodologies. The following sections detail the key experimental protocols cited for obtaining solubility and thermodynamic parameters.

Gravimetric Method for Solubility Determination

This method directly measures the mass of solute dissolved in a known mass of solvent at a specific temperature.

Protocol:

-

Sample Preparation: An excess of potassium this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature bath for a sufficient period to ensure equilibrium is reached.

-

Sampling: A known mass of the saturated solution is carefully extracted, ensuring no solid particles are transferred.

-

Drying: The sampled solution is placed in a pre-weighed container and heated in a drying oven at a temperature sufficient to evaporate all the water (e.g., 105 °C) until a constant mass is achieved.

-

Calculation: The mass of the remaining dry potassium this compound is determined. The solubility is then calculated as the mass of the dissolved salt per 100 g of water.

Calorimetric Determination of Enthalpy of Solution

Calorimetry directly measures the heat absorbed or released during the dissolution process. For an endothermic salt like potassium this compound, the temperature of the solution will decrease.

Protocol:

-

Calorimeter Setup: A known volume of deionized water is placed in a calibrated calorimeter, and its initial temperature is recorded.

-

Sample Addition: A precisely weighed amount of potassium this compound is added to the water.

-

Temperature Monitoring: The temperature of the solution is continuously monitored as the salt dissolves. The minimum temperature reached is recorded.

-

Calculation: The heat absorbed by the solution (q) is calculated using the formula: q = m * c * ΔT where:

-

m is the total mass of the solution (water + salt)

-

c is the specific heat capacity of the solution (approximated as that of water, 4.184 J/g·K)

-

ΔT is the change in temperature (final - initial)

-

-

Enthalpy Calculation: The molar enthalpy of solution (ΔH°_soln) is then calculated by dividing the heat absorbed by the number of moles of the dissolved salt.

Potentiometric Determination of Solubility Product

Potentiometry can be used to determine the concentration of ions in a solution at equilibrium, from which the Ksp can be calculated. This involves measuring the potential of an ion-selective electrode against a reference electrode.

Protocol:

-

Electrode System: A potassium ion-selective electrode and a suitable reference electrode (e.g., Ag/AgCl) are used.

-

Calibration: The electrode system is calibrated using a series of standard solutions of known potassium ion concentrations.

-

Measurement: The electrodes are immersed in a saturated solution of potassium this compound at a constant temperature.

-

Potential Reading: The potential difference between the electrodes is measured once the reading stabilizes.

-

Concentration Determination: The concentration of potassium ions in the saturated solution is determined from the calibration curve.

-

Ksp Calculation: Since the dissolution of KReO₄ produces equal concentrations of K⁺ and ReO₄⁻ ions, the Ksp is calculated as the square of the determined potassium ion concentration.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the thermodynamics of potassium this compound solubility.

An In-depth Technical Guide to the Molecular Geometry and Bonding of the Perrhenate Anion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The perrhenate anion (ReO₄⁻) is a tetrahedral oxoanion of rhenium in its +7 oxidation state.[1] Its chemistry is of significant interest due to its structural analogy to the pertechnetate anion (TcO₄⁻), a crucial species in nuclear medicine, and its applications in catalysis and materials science.[1][2] This guide provides a comprehensive overview of the molecular geometry and bonding of the this compound anion, supported by quantitative data from experimental studies, detailed experimental protocols, and theoretical bonding models.

Molecular Geometry

The this compound anion consistently exhibits a tetrahedral geometry, analogous to other Group 7 oxoanions like permanganate (MnO₄⁻) and perchlorate (ClO₄⁻).[1] This geometry is characterized by a central rhenium atom covalently bonded to four oxygen atoms. The high degree of symmetry (Td point group in the gas or solution phase) is a defining feature of the isolated anion.[3]

Crystallographic Data

X-ray diffraction (XRD) studies of various this compound salts have provided precise data on bond lengths and the overall crystal structure. While the local symmetry of the ReO₄⁻ anion is tetrahedral, the crystal lattice environment can introduce slight distortions. The crystallographic parameters for common this compound salts are summarized in Table 1.

| Compound | Crystal System | Space Group | Lattice Parameters (pm) | Re-O Bond Length (Å) | Reference(s) |

| Potassium this compound (KReO₄) | Tetragonal | I4₁/a | a = 567.4, c = 1266.8 | 1.74 | [4][5] |

| Sodium this compound (NaReO₄) | Tetragonal | [6] | |||

| Ammonium this compound (NH₄ReO₄) | Tetragonal | I4₁/a | [2][7] |

Note: Specific lattice parameters for NaReO₄ and NH₄ReO₄ can vary slightly between different crystallographic studies.

Bonding in the this compound Anion

The bonding in the this compound anion is characterized by strong covalent interactions between the central rhenium atom and the four oxygen atoms. Rhenium, in its +7 oxidation state, has a d⁰ electronic configuration.[1]

Covalent Bonding and Molecular Orbital Theory

A molecular orbital (MO) approach provides a more detailed description of the bonding than a simple Lewis structure. The MO diagram for a tetrahedral molecule like ReO₄⁻ involves the combination of the valence atomic orbitals of rhenium (5d, 6s, and 6p) with the 2p atomic orbitals of the four oxygen atoms.

This combination leads to the formation of bonding and antibonding molecular orbitals. The valence electrons from rhenium and oxygen fill these molecular orbitals, resulting in a stable electronic configuration. The significant energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) contributes to the chemical stability of the this compound anion.

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, is a powerful tool for probing the bonding within the this compound anion. For a tetrahedral molecule (Td symmetry), group theory predicts four fundamental vibrational modes.[8] These modes are summarized in Table 2.

| Mode | Symmetry | Description | Activity | Typical Wavenumber (cm⁻¹) | Reference(s) |

| ν₁ | A₁ | Symmetric stretch | Raman | ~970 | [9] |

| ν₂ | E | Symmetric bend | Raman | ~330 | [9] |

| ν₃ | T₂ | Asymmetric stretch | IR, Raman | ~918 | [9] |

| ν₄ | T₂ | Asymmetric bend | IR, Raman | ~345 | [9] |

The observation of these distinct vibrational modes in the Raman and IR spectra of this compound compounds provides strong experimental evidence for its tetrahedral structure.[3]

Non-covalent Interactions: The Matere Bond

Recent research has identified a specific type of non-covalent interaction involving the rhenium atom in this compound anions, termed the "matere bond."[10] In the solid state, the rhenium center of one this compound anion can act as an electron acceptor (a σ-hole interaction), interacting with an oxygen atom from an adjacent this compound anion, which acts as an electron donor. This anion-anion interaction can lead to the formation of supramolecular assemblies, such as dimers and polymers, in the crystal lattice.[10]

Experimental Protocols

Synthesis of this compound Salts

A common method for the preparation of alkali metal and ammonium perrhenates involves the neutralization of perrhenic acid (HReO₄) with the corresponding hydroxide or carbonate.[4] For example, potassium this compound can be synthesized by reacting perrhenic acid with potassium hydroxide.[4] Perrhenic acid is typically formed by the oxidation of rhenium metal or its oxides with nitric acid.[1]

X-ray Diffraction (XRD) Analysis

Single-crystal or powder XRD is employed to determine the crystal structure and obtain precise geometric parameters of this compound salts.

-

Sample Preparation: Single crystals of suitable size and quality are mounted on a goniometer. For powder diffraction, the crystalline salt is finely ground to ensure random orientation of the crystallites.

-

Data Collection: The mounted sample is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic positions, bond lengths, and bond angles.

Raman Spectroscopy

Raman spectroscopy is used to investigate the vibrational modes of the this compound anion.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a sample illumination system, and a sensitive detector is used.

-

Sample Preparation: Solid samples can be analyzed directly. Solutions are typically held in a cuvette.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The Raman spectrum displays the intensity of the scattered light as a function of the Raman shift (in cm⁻¹), which corresponds to the vibrational frequencies of the molecule. For crystalline samples, data acquisition times are typically short (a few seconds), while for this compound in a glass matrix, longer acquisition times (several minutes) may be necessary to achieve a good signal-to-noise ratio.[11]

Infrared (IR) Spectroscopy

IR spectroscopy provides complementary information to Raman spectroscopy about the vibrational modes of the this compound anion.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Sample Preparation: Solid samples are often prepared as a mull (e.g., with Nujol) or as a pressed pellet with an IR-transparent material like KBr. The sample is then placed in the path of the IR beam.

-

Data Acquisition: The IR radiation is passed through the sample, and the transmitted radiation is detected. The resulting IR spectrum shows the absorbance or transmittance as a function of wavenumber (in cm⁻¹).

Visualizations

Conclusion

The this compound anion possesses a well-defined tetrahedral molecular geometry, which is robust across different chemical environments. Its bonding is characterized by strong covalent Re-O bonds, which can be effectively described using molecular orbital theory. Experimental techniques such as X-ray diffraction, Raman spectroscopy, and IR spectroscopy provide detailed quantitative data that confirm the theoretical models of its structure and bonding. A deeper understanding of these fundamental properties is essential for the continued development of this compound-based materials and for its use as a surrogate for pertechnetate in various research applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ammonium this compound - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Potassium this compound - Wikipedia [en.wikipedia.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Sodium this compound - Wikipedia [en.wikipedia.org]

- 7. Ammonium this compound | High-Purity Reagent Supplier [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hanford.gov [hanford.gov]

A Comprehensive Technical Guide to the Preparation of Alkali Metal Perrhenate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for preparing high-purity alkali metal perrhenate salts. The synthesis of these compounds, including lithium (LiReO₄), sodium (NaReO₄), potassium (KReO₄), rubidium (RbReO₄), and cesium (CsReO₄) perrhenates, is critical for various applications, including catalysis, materials science, and nuclear medicine. This document details established experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams for key preparation routes.

General Synthetic Routes

The preparation of alkali metal perrhenates primarily relies on a few key chemical reactions. The most common approaches include:

-

Neutralization of Perrhenic Acid (HReO₄): This is a straightforward and widely applicable method involving the reaction of perrhenic acid with an appropriate alkali metal base, such as a hydroxide or carbonate. The general reaction is an acid-base neutralization that yields the corresponding alkali metal this compound and water (and carbon dioxide if a carbonate is used).[1][2]

-

Ion-Exchange Chromatography: This technique is particularly useful for producing high-purity salts. It typically involves the sorption of the alkali metal cation onto an ion-exchange resin, followed by elution with a solution of perrhenic acid.[3][4]

-

Reaction with Rhenium(VII) Oxide (Re₂O₇): Rhenium(VII) oxide, the anhydride of perrhenic acid, can be treated with an alkali metal hydroxide or oxide to form the corresponding this compound.[5]

-

Salt Metathesis: In some cases, a this compound salt can be prepared by a double displacement reaction between a soluble this compound, such as ammonium this compound, and a salt of the desired alkali metal.

Experimental Protocols and Data

This section details specific experimental procedures for the synthesis of each alkali metal this compound, accompanied by tables summarizing key quantitative data.

Lithium this compound (LiReO₄)

Lithium this compound can be effectively synthesized through the neutralization of perrhenic acid with lithium carbonate. An innovative hydrometallurgical approach has been developed that utilizes lithium sourced from recycled Li-ion batteries.[6][7]

Experimental Protocol: Hydrometallurgical Synthesis from Lithium Carbonate [6][7]

-

Precipitation and Purification of Lithium Carbonate: Lithium carbonate is first obtained from post-leaching solutions of Li-ion battery waste. It is then purified by washing with water and alcohol, followed by cyclic purification with CO₂.

-

Neutralization: The purified lithium carbonate is reacted with perrhenic acid. For optimal results, a 30% excess of lithium carbonate is used. The reaction is carried out at room temperature for 1 hour. The concentration of rhenium in the perrhenic acid can range from 20 g/dm³ to 300 g/dm³.

-

Evaporation and Drying: The resulting lithium this compound solution is concentrated by evaporation, followed by drying to obtain the final product.

| Parameter | Value | Reference |

| Reactants | Lithium Carbonate, Perrhenic Acid | [6][7] |

| Reaction Time | 1 hour | [6][7] |

| Temperature | Room Temperature | [6][7] |

| Stoichiometry | 30% excess of Lithium Carbonate | [6][7] |

| Purity (total metal impurities) | < 1000 ppm | [6][7] |

Sodium this compound (NaReO₄)

Sodium this compound is highly soluble in water and can be prepared by various methods, including the reaction of rhenium heptoxide with a base or through ion exchange.[8] A common laboratory-scale synthesis involves the use of ammonium this compound and sodium hydroxide.

Experimental Protocol: Drowning-Out Crystallization [9]

-

Synthesis of Aqueous NaReO₄: An aqueous solution of sodium this compound is prepared by reacting ammonium this compound (60 g) with sodium hydroxide (8.9 g) in 1 L of water, followed by evaporation at 353±2 K.

-

Crystallization: Due to its high solubility in water (>1130 g/L at 298 K), crystallization is induced by adding ethanol (a "drowning-out" process).[9] Adding ethanol to a concentration of 40 vol.% reduces the rhenium concentration to 410 g/L. Further addition to 75 vol.% decreases it to 150 g/L.

-

Purification and Drying: The synthesized sodium this compound is washed with acetone and dried at 313 K.

| Parameter | Value | Reference |

| Reactants | Ammonium this compound, Sodium Hydroxide | [9] |

| Crystallization Method | Drowning-Out with Ethanol | [9] |

| Solubility in Water (298 K) | > 1130 g/L | [9] |

| Solubility in Ethanol (298 K) | 20.2 g/L | [9] |

Potassium this compound (KReO₄)

Potassium this compound is sparingly soluble in water and can be readily prepared by the neutralization of perrhenic acid with potassium hydroxide.[10]

Experimental Protocol: Neutralization [10]

-

Reaction: An aqueous solution of perrhenic acid is neutralized with a stoichiometric amount of potassium hydroxide. KOH + HReO₄ → KReO₄ + H₂O

-

Crystallization and Purification: The resulting potassium this compound precipitates from the solution. It can be further purified by recrystallization from water.

| Parameter | Value | Reference |

| Reactants | Potassium Hydroxide, Perrhenic Acid | [10] |

| Melting Point | 555 °C | [10] |

| Boiling Point | 1370 °C | [10] |

| Solubility in Water | 11.9 g/L | [10] |

| Density | 5.39 g/cm³ | [10] |

Rubidium this compound (RbReO₄)

High-purity anhydrous rubidium this compound for applications such as catalyst preparation can be produced on an industrial scale using an ion-exchange method.[4]

Experimental Protocol: Ion-Exchange Synthesis [4]

-

Sorption: An aqueous solution of rubidium nitrate is passed through a column containing a PFC100x10 ion-exchange resin in its hydrogen form to sorb the rubidium ions.

-

Elution: The rubidium ions are then eluted from the resin using a high-purity perrhenic acid solution.

-

Crystallization: The eluate, containing rubidium this compound, is concentrated by heating to 80 °C with mixing. The solution is then cooled at a rate of 5 °C/min to room temperature to induce crystallization.

-

Purification and Drying: The crystals are filtered and purified by washing with a 5% or 10% H₂O₂ solution and/or anhydrous acetone. The purified crystals are then dried at 80 °C to a constant mass.

| Parameter | Value | Reference |

| Reactants | Rubidium Nitrate, Perrhenic Acid | [4] |

| Ion-Exchange Resin | PFC100x10 | [4] |

| Rubidium Content (final product) | 22.5 wt.% | [4][11] |

| Rhenium Content (final product) | 55.4 wt.% | [4][11] |

| Impurity Levels | e.g., <2 ppm As, <10 ppm K, <2 ppm Na | [4][11] |

Cesium this compound (CsReO₄)

Similar to rubidium this compound, high-purity anhydrous nanocrystalline cesium this compound can be prepared using an ion-exchange method. This method is particularly suitable for producing materials for catalyst preparation.[3]

Experimental Protocol: Ion-Exchange Synthesis [3]

-

Sorption: An aqueous solution of cesium nitrate is passed through a column with a CT169 ion-exchange resin bed.

-

Elution: The sorbed cesium ions are eluted with a 100 g Re/dm³ aqueous solution of perrhenic acid.

-

Crystallization: The eluate is concentrated by heating up to 353 K with intensive mixing. The solution is then cooled at a rate of 0.5 K/min to room temperature for crystallization.

-

Purification and Drying: The crystallized cesium this compound is separated by filtration and purified by single- or two-step washing. The purified product is then dried.

| Parameter | Value | Reference |

| Reactants | Cesium Nitrate, Perrhenic Acid | [3] |

| Ion-Exchange Resin | CT169 | [3] |

| Cesium Content (final product) | 34.7% | [3][12] |

| Rhenium Content (final product) | 48.6% | [3][12] |

| Crystal Size | < 45 nm | [3][12] |

| Impurity Levels | e.g., <2 ppm As, <10 ppm K, <2 ppm Na | [3][12] |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.

Caption: General workflow for the synthesis of alkali metal perrhenates via neutralization.

Caption: Workflow for the ion-exchange based synthesis of high-purity alkali metal perrhenates.

Caption: Hydrometallurgical workflow for the synthesis of lithium this compound from recycled materials.

References

- 1. pathwayz.org [pathwayz.org]

- 2. Neutralization (chemistry) - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Technology to Produce High-Purity Anhydrous Rubidium this compound on an Industrial Scale [mdpi.com]

- 5. Rhenium(VII) oxide - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Sodium this compound - Wikipedia [en.wikipedia.org]

- 9. repositorio.uchile.cl [repositorio.uchile.cl]

- 10. Potassium this compound - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Data Presentation: Vibrational Modes of Ammonium Perrhenate

An In-depth Technical Guide to the Vibrational Spectra Analysis of Ammonium Perrhenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectra of ammonium this compound (NH₄ReO₄), a compound of significant interest in various fields, including catalysis and nuclear medicine. Understanding its vibrational properties through techniques like Infrared (IR) and Raman spectroscopy is crucial for quality control, structural elucidation, and monitoring its chemical transformations. This document outlines the key spectral features, experimental protocols for their measurement, and the logical framework for their interpretation.

The vibrational spectrum of ammonium this compound is characterized by the distinct modes of the ammonium (NH₄⁺) and this compound (ReO₄⁻) ions. The frequencies of these modes have been determined through both experimental measurements (Raman and IR spectroscopy) and theoretical calculations.

This compound Ion (ReO₄⁻) Vibrational Modes

The this compound ion, with its tetrahedral (T_d) symmetry, exhibits four fundamental vibrational modes. These modes can be further split in the crystal lattice.

| Vibrational Mode | Symmetry | Description | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) |

| ν₁ | A₁ | Symmetric Re-O Stretch | ~965 - 966 | Inactive |

| ν₂ | E | O-Re-O Bending | ~332 - 345 | Inactive |

| ν₃ | F₂ | Asymmetric Re-O Stretch | ~913 - 922 | ~913 - 914 |

| ν₄ | F₂ | O-Re-O Bending | ~332 - 345 | ~343 |

| Lattice Modes | - | Translational & Librational | 47, 54, 67, 107, 120, 135 | 79 |

Table 1: Experimentally observed and calculated vibrational frequencies for the this compound ion in ammonium this compound. Data compiled from multiple sources.[1][2][3]

Ammonium Ion (NH₄⁺) Vibrational Modes

Similar to the this compound ion, the tetrahedral ammonium ion has four fundamental vibrational modes. Its lighter mass results in higher frequency vibrations for the stretching modes.

| Vibrational Mode | Symmetry | Description | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) |

| ν₁ | A₁ | Symmetric N-H Stretch | ~3128 - 3130 | - |

| ν₂ | E | N-H Bending | ~1658 | - |

| ν₃ | F₂ | Asymmetric N-H Stretch | ~3182 | ~3150 - 3225 |

| ν₄ | F₂ | N-H Bending | ~1433 - 1440 | ~1448 |

| Librational Mode | - | Torsional Motion | ~264 (at 77K) | - |

| Translational Modes | - | - | 176, 189 | 170, 177 |

Table 2: Vibrational frequencies for the ammonium ion in ammonium this compound. The librational mode is notably temperature-dependent.[1][3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible vibrational spectra. The following sections describe standard protocols for Raman and FTIR spectroscopy of solid ammonium this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the vibrational modes of a sample. For solid samples like ammonium this compound, several preparation methods can be employed.

-

Sample Preparation:

-

Thoroughly dry both the ammonium this compound sample and potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar and pestle, grind 1-2 mg of the ammonium this compound sample to a fine powder.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet to account for any atmospheric and instrumental contributions.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

2. Attenuated Total Reflectance (ATR) [7][8][9]

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the powdered ammonium this compound sample directly onto the crystal.

-

-

Data Acquisition:

-

Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.

-

Record a background spectrum with a clean, empty ATR crystal.

-

Acquire the sample spectrum. This technique requires minimal sample preparation and is non-destructive.

-

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as some vibrational modes that are weak or inactive in IR may be strong in Raman.[10]

1. Sample Preparation

-

For macro-Raman spectroscopy, the solid ammonium this compound sample can be placed in a sample holder, such as a glass vial or a depression on a microscope slide. No special preparation is typically needed.[10]

2. Instrumentation and Data Acquisition [10][11]

-

Light Source: A laser with a specific wavelength (e.g., 532 nm, 785 nm) is used as the excitation source.

-

Spectrometer: The scattered light is collected and analyzed by a spectrometer. A notch or edge filter is used to block the intense Rayleigh scattered light.

-

Data Acquisition:

-

The laser is focused onto the sample.

-

The Raman scattered light is collected, typically in a backscattering geometry.

-

The spectrum is recorded, plotting the intensity of the scattered light against the Raman shift (in cm⁻¹).

-

Mandatory Visualizations

Experimental Workflow for Vibrational Analysis

Caption: Workflow for Vibrational Spectra Analysis of Ammonium this compound.

Logical Relationships in Spectral Interpretation

Caption: Correlation of Spectral Features with Molecular Vibrations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical Prediction of Rhenium Separation from Ammonium this compound by Phonon–Photon Resonance Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vibrational Spectra of Ammonium and Other Scheelite‐Type Perrhenates | Semantic Scholar [semanticscholar.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

An In-depth Technical Guide to Perrhenic Acid: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and synthesis methodologies of perrhenic acid (HReO₄). The information is curated for professionals in research and development who require detailed, factual data and standardized protocols.

Core Properties of Perrhenic Acid

Perrhenic acid is a strong acid of rhenium in the +7 oxidation state. It is most commonly available as an aqueous solution, though solid forms can be isolated. The properties of perrhenic acid are summarized in the tables below, providing a clear comparison of its physical and chemical characteristics.

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | HReO₄ (gaseous)[1], Re₂O₇(H₂O)₂ (solid)[1] | [1] |

| Molar Mass | 251.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (aqueous solution)[2], Pale yellow solid[1] | [1][2] |

| Solubility | Soluble in water | [1] |

| Acidity (pKa) | -1.25 | [1] |

| Boiling Point | Sublimes | [1] |

Properties of Aqueous Solutions

| Concentration (% Re) | Density (g/mL at 25 °C) | Source(s) |

| 40% | 1.80 | |

| 60% | 2.70 | |

| 75-80% (wt. % in H₂O) | 2.16 |

Synthesis of Perrhenic Acid

The synthesis of perrhenic acid can be achieved through several routes, ranging from direct oxidation of rhenium metal to more complex industrial processes involving ion exchange and solvent extraction for purification and concentration. The choice of method often depends on the desired purity and scale of production.

Synthesis Workflow

References

Methodological & Application

Perrhenate as a Catalyst in Deoxydehydration Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxydehydration (DODH) is a powerful chemical transformation that converts vicinal diols to olefins, a reaction of significant interest in the conversion of biomass-derived feedstocks into valuable chemicals and fuels.[1][2] Oxo-rhenium compounds, particularly perrhenate salts (ReO₄⁻), have emerged as effective catalysts for this reaction in the presence of a suitable reductant.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound catalysts in DODH reactions, targeting professionals in research, and drug development.

Catalytic Systems and Scope

This compound salts, such as ammonium this compound (NH₄ReO₄) and various pyridinium perrhenates, are commonly employed as catalysts.[6][7] The choice of the accompanying cation can significantly influence the catalyst's activity, with pyridinium perrhenates often exhibiting higher efficacy at lower temperatures compared to simple ammonium salts.[6][7] These catalytic systems have demonstrated broad applicability in the DODH of various substrates, including simple diols, complex polyols, and biomass-derived materials like glycerol and sugars.[8][9][10]

A variety of reducing agents can be used in conjunction with this compound catalysts, including triphenylphosphine (PPh₃), molecular hydrogen (H₂), and secondary alcohols.[1][3] The selection of the reductant can impact reaction conditions and product selectivity.

Data Presentation: Performance of this compound Catalysts in DODH Reactions

The following tables summarize the performance of various this compound-based catalytic systems in the deoxydehydration of different substrates.

Table 1: Deoxydehydration of Simple Diols Catalyzed by this compound Salts

| Substrate | Catalyst | Reductant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Ref. |

| Styrene Glycol | Pyridinium this compound | PPh₃ | Benzene | 80 | 4 | 100 | >95 | [6] |

| 1,2-Tetradecanediol | NH₄ReO₄/C | H₂ | Benzene | 150 | 24 | - | 36 | [1] |

| (+)-Diethyl Tartrate | NH₄ReO₄/C | H₂ | Benzene | 150 | 24 | >95 | >95 (trans) | [1] |

| Phenyl-1,2-ethanediol | (2-ppyH)[ReO₄] | PPh₃ | Chlorobenzene | - | - | - | - | [3] |

Table 2: Deoxydehydration of Biomass-Derived Polyols Catalyzed by Rhenium Compounds

| Substrate | Catalyst | Reductant/Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | Yield (%) | Ref. |

| Glycerol | ReO₃ | 2,4-dimethyl-3-pentanol | 140 | - | - | Allyl Alcohol | ~90 | [8][9] |

| Glycerol | Methyltrioxorhenium (MTO) | 2,4-dimethyl-3-pentanol | 140 | - | - | Allyl Alcohol | ~80 | [8][9] |

| Glycerol | Unsupported ReOₓ NPs | 3-octanol | 170 | - | - | Allyl Alcohol | - | [11] |

| Sugars (C₄-C₆) | Methyltrioxorhenium (MTO) | Alcohol | - | - | - | Aromatic Compounds | - | [10] |

| Sugar Alcohols (C₄-C₆) | Methyltrioxorhenium (MTO) | Alcohol | - | - | - | Linear Polyenes | - | [10] |

Reaction Mechanism

The mechanism of this compound-catalyzed DODH reactions generally involves a redox cycle of the rhenium center. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the potential pathways.[3][4][5] A commonly accepted mechanism involves the following key steps:

-

Reduction of Re(VII) to Re(V): The this compound catalyst (Re(VII)) is first reduced by the reductant to an active Re(V) species.[6]

-

Condensation with Diol: The Re(V) species then undergoes condensation with the vicinal diol to form a Re(V)-diolate intermediate.[3]

-

Olefin Extrusion: This intermediate subsequently undergoes a retro-[2+2] cycloaddition or a similar process to extrude the olefin product.

-

Catalyst Regeneration: The rhenium center is re-oxidized to Re(VII), completing the catalytic cycle.

Two main pathways have been proposed and computationally investigated:

-

Pathway A: Condensation of the diol with Re(VII) followed by reduction to a Re(V)-diolate.

-

Pathway B: Reduction of Re(VII) to Re(V) followed by condensation with the diol.[4][5]

DFT studies suggest that for the conversion of phenyl-1,2-ethanediol to styrene using PPh₃ as a reductant, the pathway involving the initial reduction of Re(VII) to Re(V) is energetically more favorable.[6]

Visualizations

Caption: Proposed catalytic cycle for this compound-catalyzed deoxydehydration.

Caption: General experimental workflow for a DODH reaction.

Experimental Protocols

The following are generalized protocols for conducting this compound-catalyzed DODH reactions. Specific amounts, reaction times, and temperatures should be optimized for each substrate.

Protocol 1: Deoxydehydration of a Diol using Pyridinium this compound and Triphenylphosphine

Materials:

-

Vicinal diol (e.g., Styrene Glycol)

-

Pyridinium this compound catalyst

-

Triphenylphosphine (PPh₃)

-

Anhydrous solvent (e.g., benzene or toluene)

-

Schlenk flask or similar reaction vessel with a condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification reagents and equipment

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the vicinal diol (1.0 mmol), pyridinium this compound (0.05-0.10 mmol, 5-10 mol%), and triphenylphosphine (1.1-1.5 mmol).

-

Solvent Addition: Add anhydrous solvent (5-10 mL) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired olefin.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Deoxydehydration of Glycerol using a Rhenium Catalyst and a Secondary Alcohol

Materials:

-

Glycerol

-

Rhenium catalyst (e.g., NH₄ReO₄, ReO₃, or MTO)

-

Secondary alcohol as both reductant and solvent (e.g., 3-octanol or 2,4-dimethyl-3-pentanol)

-

Reaction vessel equipped with a distillation setup or a gas bubbling system with a cold trap

-

Heating mantle and temperature controller

Procedure:

-

Catalyst Preparation (if applicable): For heterogeneous catalysts, follow the specific preparation and activation procedures. For example, unsupported rhenium oxide nanoparticles can be prepared by refluxing ammonium this compound in a high-boiling alcohol.[11]

-

Reaction Setup: In a round-bottom flask, combine glycerol (e.g., 1.0 g), the rhenium catalyst (e.g., 1-5 mol%), and the secondary alcohol (e.g., 10-20 mL).

-

Reaction Conditions: Heat the mixture to the reaction temperature (e.g., 140-180 °C) with stirring. If bubbling gas (e.g., N₂ or H₂) is used to facilitate product removal, pass the effluent gas through a cold trap to collect the volatile product (allyl alcohol).[9]

-

Product Collection and Analysis: Collect the product from the cold trap. The reaction mixture can also be analyzed directly by GC or NMR using an internal standard to determine conversion and yield.

-

Catalyst Recycling (for heterogeneous catalysts): After the reaction, the solid catalyst can be recovered by centrifugation or filtration, washed with a suitable solvent, dried, and reused in subsequent reactions.

Safety and Handling

-

Rhenium compounds, while generally less toxic than some other heavy metals, should be handled with care in a well-ventilated fume hood.

-

Organic solvents used in these reactions are often flammable and should be handled accordingly.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Reactions under pressure (e.g., with H₂) should be conducted with appropriate safety precautions and equipment.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound-Catalyzed Deoxydehydration of a Vicinal Diol: A Comparative Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Deoxydehydration of vicinal diols and polyols catalyzed by pyridinium this compound salts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C7CY01728F [pubs.rsc.org]

- 7. Deoxydehydration of vicinal diols and polyols catalyzed by pyridinium this compound salts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Deoxydehydration of glycerol to allyl alcohol catalyzed by rhenium derivatives - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Deoxydehydration of glycerol to allyl alcohol catalyzed by rhenium derivatives - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. osti.gov [osti.gov]

Application of Perrhenate in the Epoxidation of Alkenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of functional groups. Their importance is particularly pronounced in the pharmaceutical industry, where the stereoselective synthesis of complex molecules is paramount. Rhenium compounds, particularly those in the +7 oxidation state like perrhenates, have emerged as highly efficient catalysts for the epoxidation of alkenes. This document provides detailed application notes and protocols for two prominent methodologies: the use of methyltrioxorhenium (MTO) and the application of perrhenate anions solubilized in organic media by supramolecular ion pairs (SIPs). These systems offer distinct advantages, including high catalytic activity, the use of environmentally benign oxidants like hydrogen peroxide, and, in the case of SIPs, excellent recyclability.

Section 1: Methyltrioxorhenium (MTO) Catalyzed Epoxidation

Methyltrioxorhenium (CH₃ReO₃), commonly known as MTO, is a versatile and commercially available catalyst that effectively promotes the epoxidation of a broad range of alkenes using hydrogen peroxide as the terminal oxidant. The addition of Lewis base co-catalysts, such as pyridine or pyrazole derivatives, can significantly enhance the reaction rate and prevent the acid-catalyzed ring-opening of the resulting epoxides.[1][2]

Catalytic Cycle of MTO in Alkene Epoxidation

The catalytic cycle of MTO involves the formation of two active peroxo species, a monoperoxo and a diperoxo complex, upon reaction with hydrogen peroxide. These peroxo complexes are the active oxidizing agents that transfer an oxygen atom to the alkene, regenerating the MTO catalyst.[1]

Caption: Catalytic cycle of MTO in alkene epoxidation.

Quantitative Data for MTO-Catalyzed Epoxidation

The following table summarizes the performance of MTO-catalyzed epoxidation for various alkene substrates. The use of additives like 3-cyanopyridine or 3-methylpyrazole often leads to higher yields.[3][4][5]

| Alkene Substrate | Catalyst Loading (mol%) | Additive (mol%) | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexene | 0.1 | 3-Methylpyrazole (10) | 35% H₂O₂ | CH₂Cl₂ | 25 | 1 | >99 | [3] |

| 1-Octene | 0.5 | 3-Methylpyrazole (10) | 35% H₂O₂ | CH₂Cl₂ | 25 | 3 | 95 | [3] |

| (Z)-Cyclooctene | 0.05 | 3-Methylpyrazole (10) | 35% H₂O₂ | CH₂Cl₂ | 25 | 1 | >99 | [3] |

| Styrene | 1.0 | 3-Cyanopyridine (10) | 30% H₂O₂ | CH₂Cl₂ | 25 | 2 | 92 | [2] |

| 1-Dodecene | 1.0 | Pyridine (12) | 30% H₂O₂ | CH₂Cl₂ | 0 | 18 | 85 | [1] |

| trans-Stilbene | 0.1 | 3-Methylpyrazole (10) | 35% H₂O₂ | CH₂Cl₂ | 25 | 1 | >99 | [3] |

Experimental Protocol: MTO-Catalyzed Epoxidation of Cyclohexene

This protocol is a representative example for the epoxidation of an alkene using MTO as the catalyst and 3-methylpyrazole as an additive.[3][4]

Materials:

-

Methyltrioxorhenium (MTO)

-

Cyclohexene

-

3-Methylpyrazole

-

35% Hydrogen peroxide (H₂O₂) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add cyclohexene (1.0 mmol, 1.0 eq.).

-

Dissolve the cyclohexene in dichloromethane (5 mL).

-

Add 3-methylpyrazole (0.1 mmol, 0.1 eq.).

-

Add methyltrioxorhenium (0.001 mmol, 0.001 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 35% hydrogen peroxide (1.2 mmol, 1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude epoxide.

-

Purify the product by column chromatography on silica gel if necessary.

Section 2: Supramolecular Ion Pair (SIP) this compound Catalyzed Epoxidation

A significant advancement in this compound catalysis involves the use of supramolecular ion pairs (SIPs) to transfer the this compound anion ([ReO₄]⁻) into an organic phase. This approach utilizes specifically designed organic receptor cations that form a host-guest assembly with the this compound anion, rendering it soluble and highly active in a hydrophobic environment.[6] This biphasic system allows for easy separation and recycling of the catalyst.

Experimental Workflow for SIP-Perrhenate Catalyzed Epoxidation

The workflow for this biphasic catalytic system involves the preparation of the SIP catalyst, the epoxidation reaction in a two-phase system, and the subsequent separation and recycling of the catalyst.

Caption: Workflow for SIP-perrhenate catalyzed epoxidation.

Quantitative Data for SIP-Perrhenate Catalyzed Epoxidation

The following table presents the catalytic performance of a supramolecular ion pair catalyst, [HL¹][ReO₄], in the epoxidation of various alkenes under biphasic conditions.

| Substrate | Conversion (%) | Selectivity (%) |

| Cyclohexene | 89 | 99 |

| 1-Octene | 77 | 24 |

| Styrene | 70 | 44 |

| Allyl alcohol | 84 | >99 |

| (Z)-Cyclooctene | >99 | >99 |

| Propene | 10 | >99 |

Experimental Protocols

Protocol 2.1: Synthesis of the Supramolecular Ion Pair (SIP) Catalyst [HL¹][ReO₄]

This protocol describes the synthesis of a representative SIP catalyst via liquid-liquid extraction.

Materials:

-

Ammonium amide receptor (L¹)

-

Toluene

-

Perrhenic acid (HReO₄), 76.5 wt% in water

-

Separatory funnel

Procedure:

-

Dissolve the ammonium amide receptor L¹ in toluene.

-

In a separatory funnel, combine the toluene solution of L¹ with an aqueous solution of perrhenic acid.

-

Shake the funnel vigorously for several minutes to facilitate the extraction of the this compound anion into the organic phase.

-

Allow the layers to separate.

-

Collect the organic layer containing the [HL¹][ReO₄] ion pair.

-

Wash the organic layer with water to remove any residual acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the solid SIP catalyst.

-

Characterize the product by NMR and IR spectroscopy.

Protocol 2.2: Biphasic Epoxidation of (Z)-Cyclooctene using [HL¹][ReO₄]

This protocol details the epoxidation of (Z)-cyclooctene in a biphasic system.

Materials:

-

[HL¹][ReO₄] catalyst

-

(Z)-Cyclooctene

-

Toluene (optional, can be run neat)

-

50% Hydrogen peroxide (H₂O₂) solution

-

Reaction vessel with heating and stirring capabilities

-

Condenser

Procedure:

-

In a reaction vessel, combine the [HL¹][ReO₄] catalyst (5 mol%), (Z)-cyclooctene (1.0 mmol, 1.0 eq.), and toluene (if used).

-

Add the 50% aqueous hydrogen peroxide solution (2.0 mmol, 2.0 eq.).

-

Heat the biphasic mixture to 70 °C with vigorous stirring.

-

Monitor the reaction for 6-8 hours until completion is observed by GC analysis.

-

After cooling to room temperature, separate the organic phase containing the product and the catalyst from the aqueous phase.

-

The catalyst can be recovered from the organic phase by distillation of the solvent and the epoxide product for subsequent reuse.

Applications in Drug Development

Epoxides are crucial intermediates in the synthesis of many pharmaceuticals due to their ability to undergo stereospecific ring-opening reactions, allowing for the introduction of various functionalities.[7] The this compound-catalyzed epoxidation methods described herein offer efficient and selective routes to these valuable intermediates. While direct application of these specific this compound-catalyzed methods in reported large-scale drug syntheses is not extensively documented in the initial literature search, the principles of efficient and selective epoxidation are central to many synthetic routes for drugs containing epoxide-derived functionalities. The development of robust and recyclable catalytic systems, such as the SIP-perrhenate method, is of high interest for sustainable pharmaceutical manufacturing.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. MTO - Methyltrioxorhenium [organic-chemistry.org]

- 3. An improved methyltrioxorhenium-catalyzed epoxidation of alkenes with hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. An improved methyltrioxorhenium-catalyzed epoxidation of alkenes with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic epoxidation by this compound through the formation of organic-phase supramolecular ion pairs - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC10235E [pubs.rsc.org]

- 7. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Hydrogen Reduction of Ammonium Perrhenate to Rhenium Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the production of rhenium powder via the hydrogen reduction of ammonium perrhenate (APR). The information is compiled for professionals in research and development who require high-purity rhenium powder for applications such as catalysis, high-temperature superalloys, and advanced materials development.

Introduction

Rhenium is a rare and refractory metal with a high melting point, excellent high-temperature strength, and good catalytic properties. The most common method for producing rhenium powder is through the hydrogen reduction of ammonium this compound (NH₄ReO₄), a process favored for its simplicity and cost-effectiveness.[1][2] This method allows for the production of high-purity rhenium powder, with the final particle size and morphology being influenced by the reduction parameters.[1][3]

The reduction of ammonium this compound to rhenium is typically a multi-step process. Initially, APR decomposes into various rhenium oxides, which are subsequently reduced by hydrogen to metallic rhenium.[4][5] The precise control of reaction conditions, such as temperature and hydrogen flow rate, is crucial for obtaining rhenium powder with the desired characteristics.

Experimental Data Summary

The following table summarizes the key experimental parameters and results from various studies on the hydrogen reduction of ammonium this compound.

| Parameter | Value | Source |

| Starting Material | Ammonium this compound (NH₄ReO₄), Purity: 99.99% | [1][3] |

| Reduction Atmosphere | Dry Hydrogen (H₂) | [6] |

| Pre-treatment | Purging with Argon at 200°C | [6] |

| First Reduction Stage Temperature | 300-370°C | [6][7] |

| 573-623 K (300-350°C) | [3] | |

| Second Reduction Stage Temperature | 700-1000°C | [1][7][8] |

| 1073-1223 K (800-950°C) | [3] | |

| Single Stage Reduction Temperature | 300-330°C | [6] |

| Hydrogen Flow Rate | 500 mL/min | [1] |

| Reaction Time | 1-3 hours | [1][6] |

| Heating Rate | 10°C/min | [1] |

| Resulting Rhenium Powder Purity | Up to 99.99% | [3] |

| Resulting Rhenium Powder Particle Size | < 2.5 µm | [3] |

| 8.7 nm (at 400°C) to 120 nm (at 750°C) | [7] | |

| D₅₀ of 19.74 µm | [1] |

Experimental Protocols

This section outlines a general protocol for the hydrogen reduction of ammonium this compound based on established methodologies.

Materials and Equipment

-

Reagents:

-

Ammonium this compound (NH₄ReO₄), high purity (≥99.99%)

-

High-purity hydrogen gas (≥99.999%)

-

High-purity argon gas (≥99.999%)

-

-

Equipment:

-

Tube furnace with programmable temperature controller

-

Quartz or alumina reaction tube

-

Ceramic or molybdenum boats

-

Gas flow meters and controllers

-

Exhaust system with a bubbler or scrubber for safe venting of ammonia and water vapor

-

Personal protective equipment (safety glasses, lab coat, gloves)

-

Powder characterization equipment (e.g., SEM, XRD, particle size analyzer)

-

Pre-Reduction Procedure

-

Place a known quantity of ammonium this compound powder in a ceramic or molybdenum boat, ensuring a thin, even layer to facilitate uniform gas-solid interaction.

-

Insert the boat into the center of the reaction tube within the tube furnace.

-